cis-Tetrahydrofuran-2,5-dicarboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

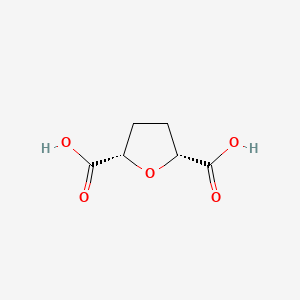

cis-Tetrahydrofuran-2,5-dicarboxylic acid is an organic compound with the molecular formula C6H8O5. It is a derivative of tetrahydrofuran, featuring two carboxylic acid groups at the 2 and 5 positions of the tetrahydrofuran ring.

作用機序

- THFDCA likely exerts its effects through several mechanisms:

- Protonation of Etheric C–O Bond : Kinetic and reactivity studies suggest that the activation of THFDCA’s etheric C–O bond occurs either by direct protonation at the surface of a solid acid or by liquid-phase protons transported from the solid acid surface to the bulk solvent through an ion-exchange process .

Mode of Action

準備方法

Synthetic Routes and Reaction Conditions

cis-Tetrahydrofuran-2,5-dicarboxylic acid can be synthesized through several methods. One common approach involves the catalytic hydrogenation of furan-2,5-dicarboxylic acid using palladium on charcoal as a catalyst. The reaction is typically carried out in acetic acid under a nitrogen atmosphere at room temperature .

Industrial Production Methods

The use of biomass-derived furan compounds as starting materials is a promising approach for sustainable production .

化学反応の分析

Types of Reactions

cis-Tetrahydrofuran-2,5-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form more complex carboxylic acids.

Reduction: Reduction reactions can yield tetrahydrofuran derivatives with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve standard laboratory techniques such as refluxing and the use of inert atmospheres .

Major Products

Major products formed from these reactions include various tetrahydrofuran derivatives, which can be further utilized in organic synthesis and materials science .

科学的研究の応用

cis-Tetrahydrofuran-2,5-dicarboxylic acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: Its derivatives are studied for potential biological activity and as intermediates in the synthesis of biologically active compounds.

Medicine: The compound is investigated for its potential use in drug development and as a precursor for pharmaceuticals.

Industry: It is used in the production of polymers and other materials with specific properties

類似化合物との比較

Similar Compounds

Similar compounds to cis-tetrahydrofuran-2,5-dicarboxylic acid include:

Furan-2,5-dicarboxylic acid: A precursor in the synthesis of this compound.

Tetrahydrofuran-2,3,4,5-tetracarboxylic acid: Another tetrahydrofuran derivative with multiple carboxylic acid groups.

2,5-Dimethoxytetrahydrofuran: A derivative used in organic synthesis and proteomics research.

Uniqueness

Its ability to undergo various chemical reactions and serve as a versatile building block makes it valuable in multiple scientific and industrial fields .

生物活性

cis-Tetrahydrofuran-2,5-dicarboxylic acid (THFDCA) is an organic compound with the molecular formula C6H8O5. It is a derivative of tetrahydrofuran and contains two carboxylic acid groups at the 2 and 5 positions of the tetrahydrofuran ring. This compound has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and materials science.

THFDCA is characterized by its ability to undergo various chemical reactions, including oxidation, reduction, and substitution. The mechanisms through which THFDCA exerts its biological effects are still under investigation but may involve:

- Protonation of Etheric C–O Bonds : This process can activate the etheric bonds in THFDCA, leading to various downstream reactions that may influence biological systems.

- Reactivity with Biological Molecules : The presence of carboxylic acid groups allows THFDCA to interact with proteins and other biomolecules, potentially modulating their activity.

Biological Activity

Research has indicated several potential biological activities associated with THFDCA and its derivatives:

- Antioxidant Activity : Some studies suggest that THFDCA may exhibit antioxidant properties, which could be beneficial in combating oxidative stress in cells .

- Antimicrobial Properties : Preliminary investigations indicate that THFDCA derivatives may possess antimicrobial activity, making them candidates for further exploration in drug development .

- Metabolic Modulation : The compound has been studied for its effects on metabolic pathways, particularly those involving organic acids. Its derivatives have been linked to alterations in mitochondrial function and energy metabolism .

Research Findings

Several studies have focused on the synthesis and biological evaluation of THFDCA:

- Synthesis from Biomass : A sustainable catalytic route has been developed to synthesize THFDCA from bio-based platform chemicals like 5-(hydroxymethyl)furfural (HMF). This process utilizes gold nanoparticle catalysts and demonstrates high yields, indicating the potential for industrial application .

- Case Study on Antioxidant Activity : A study evaluated the antioxidant capacity of THFDCA using various assays. The results indicated that THFDCA could effectively scavenge free radicals, suggesting its potential as a therapeutic agent in oxidative stress-related diseases.

- Antimicrobial Evaluation : In vitro studies assessed the antimicrobial efficacy of THFDCA against several bacterial strains. The findings showed significant inhibition of bacterial growth, supporting its use as a lead compound for developing new antimicrobial agents .

Comparative Analysis

To better understand the unique properties of THFDCA, a comparison with similar compounds is useful:

| Compound Name | Structure Type | Notable Activities |

|---|---|---|

| Furan-2,5-dicarboxylic acid | Furan derivative | Precursor for various synthesis reactions |

| Tetrahydrofuran-2,3,4,5-tetracarboxylic acid | Tetrahydrofuran derivative | Potential plasticizer applications |

| 2,5-Dimethoxytetrahydrofuran | Tetrahydrofuran derivative | Used in organic synthesis |

特性

IUPAC Name |

(2S,5R)-oxolane-2,5-dicarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O5/c7-5(8)3-1-2-4(11-3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10)/t3-,4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWZQRDJXBMLSTF-ZXZARUISSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](O[C@H]1C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。